molecular formula C7H6N2O2S2 B3332152 2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide CAS No. 87343-84-8

2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide

Cat. No. B3332152
CAS RN: 87343-84-8
M. Wt: 214.3 g/mol
InChI Key: BHMOTROMJCAUNQ-UHFFFAOYSA-N
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Description

2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide is a novel scaffold that has been the subject of various pharmacological studies . It has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer properties, and can act as KATP channel activators, and AMPA receptor modulators . The activity of this compound is influenced by many functional groups attached to the ring .


Synthesis Analysis

The synthesis of this compound derivatives involves several steps . The process begins with the reduction of the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide . The resulting 2-aminobenzenesulfonamides are then reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiadiazine ring with a sulfur atom adjacent to at least one ring nitrogen atom . The structure also includes various functional groups attached to the ring, which are responsible for its activity .


Chemical Reactions Analysis

The chemical reactions involving this compound include a Rh(III)-catalyzed annulation with vinylene carbonates by means of C−H bond activation . This reaction leads to the synthesis of fused dihydroisoquinoline frameworks .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the functional groups attached to the ring . These groups, which include alkyl, aryl, alkylamino, benzyl, keto, and others, are responsible for the compound’s activity .

Scientific Research Applications

Catalytic Applications

2H-Benzo[e][1,2,4]thiadiazine derivatives have shown significant potential as catalysts in chemical synthesis. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been employed as an efficient catalyst for synthesizing various pyran, pyranopyrazole, and phthalazine derivatives. This catalytic process is notable for its compliance with green chemistry principles, offering advantages like high yields, short reaction times, and mild reaction conditions (Khazaei et al., 2015).

Pharmaceutical Synthesis

Compounds like 2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide play a crucial role in the synthesis of pharmacologically relevant derivatives. For instance, they have been used in the efficient synthesis of benzothiazine 1,1-dioxides through ring contraction processes under mild conditions. These benzothiazine derivatives hold significance in biological, medicinal, and industrial applications (Fülöpová et al., 2015).

Development of Radioligands

In the field of neurology and imaging, 2H-Benzo[e][1,2,4]thiadiazine derivatives have been explored for developing PET tracers for Alzheimer's disease. Specifically, a carbon-11-labeled AMPAR allosteric modulator based on this compound was synthesized, highlighting its potential in aiding the diagnosis and study of neurodegenerative diseases (Miao et al., 2019).

Liquid Crystalline Properties

4H-Benzo[1,2,4]thiadiazines, a variant of the 2H-Benzo[e][1,2,4]thiadiazine, have been synthesized and found to exhibit liquid crystalline properties. This discovery opens up potential applications in the field of materials science, particularly in the development of novel liquid crystal displays and other related technologies (Zienkiewicz et al., 2007).

AMPA Receptor Potentiators

Thiadiazine derivatives, including those based on the 2H-Benzo[e][1,2,4]thiadiazine structure, have been synthesized and evaluated as potent allosteric modulators of AMPA/kainate receptors. This research contributes to the development of new treatments for neurological disorders, leveraging the modulatory properties of these compounds (Braghiroli et al., 2002)

Future Directions

The future directions for research on 2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide could involve further exploration of its pharmacological activities . Additionally, the development of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives could be a promising area of study .

properties

IUPAC Name

1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c10-13(11)6-4-2-1-3-5(6)8-7(12)9-13/h1-4H,(H2,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMOTROMJCAUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)NS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
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2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
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2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
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2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
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2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide
Reactant of Route 6
2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide

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